Benzyl 5-aminopentanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

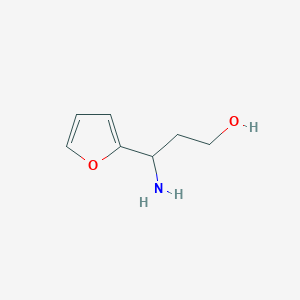

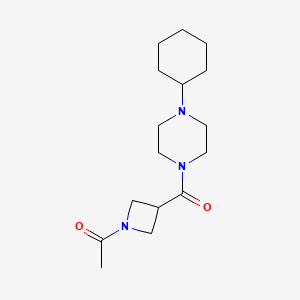

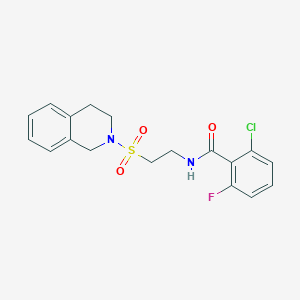

Benzyl 5-aminopentanoate hydrochloride, also known as Cbz-L-lysine benzyl ester hydrochloride, is a chemical compound with the CAS Number: 154407-91-7 . It has a molecular weight of 243.73 and its IUPAC name is benzyl 5-aminopentanoate hydrochloride .

Physical And Chemical Properties Analysis

Benzyl 5-aminopentanoate hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Analog Compounds : Benzyl 5-aminopentanoate hydrochloride is related to compounds synthesized for various applications. For instance, benzyl 5-(diisopropoxyphosphoryl)pentanoate was synthesized from 5-bromopentanoic acid, undergoing a series of reactions including esterification, halogen exchange, and a Michaelis–Arbuzov reaction. This compound serves as an analog of succinyl phosphate and could be a potential enzyme inhibitor (Weyna et al., 2007).

Peptide Synthesis : Derivatives of benzyl 5-aminopentanoate hydrochloride are used in the solid-phase peptide synthesis. This involves the preparation of oligopeptides that act as chromogenic protease substrates, aiding in the detection of enzyme activities such as HIV-protease (Badalassi et al., 2002).

Biochemical and Pharmacological Research

Study of Enzyme Inhibitors : Research involving analogs of benzyl 5-aminopentanoate hydrochloride contributes to the understanding of enzyme inhibition. Compounds like 5-phosphonopentanoic acid, derived from similar chemical structures, are explored for their potential as enzyme inhibitors (Weyna et al., 2007).

Lipase-Catalyzed Resolutions : The compound's derivatives are employed in the resolution of chiral molecules using enzymes like Candida antarctica lipase B. This has implications in the field of stereoselective synthesis, which is crucial in pharmaceutical research (García-Urdiales et al., 2009).

Environmental and Microbial Studies

- Microbial Metabolism Studies : Similar compounds are studied in the context of microbial degradation pathways. For example, the bacterial degradation of biphenyls and related compounds involves metabolites with structural similarities to benzyl 5-aminopentanoate hydrochloride, offering insights into environmental biodegradation processes (Arensdorf & Focht, 1995).

Chemical and Material Science

- Development of pH Probes : Derivatives of benzyl 5-aminopentanoate hydrochloride have been used in the synthesis of fluorescent and colorimetric pH probes. These compounds have potential applications in monitoring pH changes in various environments, including intracellular imaging (Diana et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

properties

IUPAC Name |

benzyl 5-aminopentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYROAZHUJRZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-aminopentanoate hydrochloride | |

CAS RN |

154407-91-7 |

Source

|

| Record name | benzyl 5-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)

![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)

![6-Chloro-5,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2782610.png)

![3-benzyl-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2782623.png)

![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)